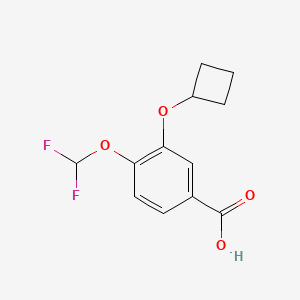

3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid

Description

Properties

Molecular Formula |

C12H12F2O4 |

|---|---|

Molecular Weight |

258.22 g/mol |

IUPAC Name |

3-cyclobutyloxy-4-(difluoromethoxy)benzoic acid |

InChI |

InChI=1S/C12H12F2O4/c13-12(14)18-9-5-4-7(11(15)16)6-10(9)17-8-2-1-3-8/h4-6,8,12H,1-3H2,(H,15,16) |

InChI Key |

QMCKSTSOQYLEPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC(=C2)C(=O)O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Etherification of 3-Halo-4-Hydroxybenzaldehyde

- Starting Materials: 3-halogeno-4-hydroxybenzaldehyde (e.g., 3-chloro-4-hydroxybenzaldehyde or 3-bromo-4-hydroxybenzaldehyde) and cyclobutanol.

- Reaction Conditions: The phenolic hydroxyl group of 3-halo-4-hydroxybenzaldehyde is reacted with cyclobutanol in the presence of a strong base such as sodium hydride or potassium hydride.

- Solvents: Aprotic polar solvents like N,N-dimethylacetamide, N,N-dimethylformamide, or acetone are preferred.

- Temperature: Typically, the reaction is carried out under nitrogen atmosphere at temperatures ranging from 10°C to 100°C, depending on the step.

- Outcome: Formation of 3-cyclobutoxy-4-hydroxybenzaldehyde intermediate with yields reported up to 90% and high purity (above 88% HPLC purity in analogous systems).

Introduction of the Difluoromethoxy Group

- Reagents: Chlorodifluoroacetic acid or its derivatives are used as fluorinating agents to convert the hydroxy group at the 4-position into a difluoromethoxy substituent.

- Reaction Conditions: The intermediate 3-cyclobutoxy-4-hydroxybenzaldehyde is reacted with chlorodifluoroacetic acid in the presence of bases under heating.

- Solvents: Aprotic polar solvents as above.

- Mechanism: The reaction proceeds via nucleophilic substitution, replacing the hydroxy group with the difluoromethoxy moiety.

- Yield and Selectivity: High reaction selectivity and yields are reported, with mild reaction conditions and environmentally friendly reagents.

Representative Experimental Data Table

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Etherification | 3-chloro-4-hydroxybenzaldehyde, cyclobutanol, NaH | N,N-dimethylacetamide | 10-100 | ~85-90 | ~88-95 | Nitrogen atmosphere, 10 h stirring |

| 2 | Difluoromethoxy introduction | Chlorodifluoroacetic acid, base | N,N-dimethylformamide | 60-100 | High | High | Mild conditions, selective substitution |

| 3 | Oxidation | Oxygen or mild oxidant | Aprotic solvent or aqueous | Ambient to 60 | High | High | Controlled pH, avoids defluorination |

Note: Data inferred from analogous compounds such as 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid synthesis, adjusted for cyclobutoxy substitution.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular signaling and function . The compound’s effects on the TGF-β1/Smad pathway have been studied in the context of pulmonary fibrosis, where it inhibits epithelial-mesenchymal transformation and reduces fibrosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares the substituents and pharmacological profiles of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid with structurally related benzoic acid derivatives:

Mechanistic and Efficacy Comparisons

- Anti-Fibrotic Activity: DGM: Reduces α-SMA expression (marker of myofibroblasts) by 40–60% in bleomycin (BLM)-treated rats, suppresses hydroxyproline (collagen marker) by 35–50%, and normalizes lung function parameters (FVC, IC, MMEF) to near-control levels at 60 mg/kg . Pirfenidone: Reduces hydroxyproline by 25–30% in the same model but shows less improvement in lung function metrics compared to DGM .

- Anti-Inflammatory Effects: DGM: Reduces BALF inflammatory cells (neutrophils, lymphocytes) by 50–70% and suppresses pro-fibrotic cytokines (TGF-β1, TNF-α, IL-6) by 40–65% .

Mechanistic Pathways :

Biological Activity

3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid (DGM) is a compound that has garnered attention in recent years for its potential therapeutic applications, particularly in the field of respiratory diseases. This article explores its biological activity, focusing on its mechanisms of action, experimental findings, and implications for medical research.

Chemical Structure and Properties

The compound features a unique combination of cyclobutoxy and difluoromethoxy groups attached to a benzoic acid backbone. This structure contributes to its distinct physicochemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for drug development.

DGM's biological activity is primarily attributed to its interaction with key signaling pathways involved in inflammation and fibrosis. Specifically, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1), a critical process in pulmonary fibrosis.

Key Mechanisms:

- Inhibition of EMT : DGM treatment reduces the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and vimentin while promoting E-cadherin expression, indicating a reversal of EMT processes in lung epithelial cells (A549) .

- Modulation of Smad Signaling : The compound significantly decreases the phosphorylation levels of Smad2/3, key mediators in TGF-β signaling pathways .

In Vitro Studies

In vitro studies using A549 cells demonstrated that DGM effectively inhibits TGF-β1-induced cell transformation. The results indicated:

- Cell Viability : DGM at concentrations of 50, 100, and 200 µM showed significant cytotoxic effects on TGF-β1 stimulated cells after 24 hours .

- Protein Expression : Immunohistochemical analyses revealed reduced levels of collagen and hydroxyproline in treated cells, suggesting a decrease in fibrotic activity .

In Vivo Studies

Animal models further supported the efficacy of DGM:

- Pulmonary Fibrosis Model : In rats subjected to bleomycin-induced pulmonary fibrosis, DGM administration resulted in improved lung function and reduced collagen deposition .

- Inflammatory Cytokines : DGM treatment lowered levels of inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF), indicating its anti-inflammatory properties .

Comparative Analysis

To contextualize the biological activity of DGM, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| 3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid | Inhibits TGF-β1 induced EMT; modulates Smad signaling | Pulmonary fibrosis treatment |

| Roflumilast | PDE4 inhibition; anti-inflammatory effects | COPD, asthma |

| 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid | Similar EMT inhibition; potential for respiratory diseases | Under investigation |

Case Studies

Recent studies have highlighted the potential of DGM as a novel therapeutic agent:

- Idiopathic Pulmonary Fibrosis (IPF) : A study demonstrated that DGM significantly reduced EMT markers in A549 cells and improved lung function in bleomycin-treated rats, suggesting its role as a promising candidate for IPF treatment .

- Chronic Obstructive Pulmonary Disease (COPD) : As a selective PDE4 inhibitor, compounds related to DGM have shown promise in managing inflammatory responses associated with COPD .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyclobutoxy-4-(difluoromethoxy)benzoic acid, and what reagents/conditions are critical for high-purity yields?

- Methodological Answer : The compound can be synthesized via a multi-step process. A common approach involves:

Alkylation : Reacting 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclobutylmethyl halide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–70°C for 6–8 hours to form the cyclobutylmethoxy intermediate .

Oxidation : Converting the aldehyde group to a carboxylic acid using oxidizing agents like KMnO₄ in acetone under controlled acidic conditions (pH 2–3) at 5–10°C for 1–2 hours .

- Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios of the base/oxidizing agent. HPLC purity monitoring (>98%) is recommended post-synthesis .

Q. Which analytical techniques are most effective for characterizing 3-cyclobutoxy-4-(difluoromethoxy)benzoic acid?

- Methodological Answer :

- HPLC : For purity assessment (e.g., 99.83% purity achieved via gradient elution with acetonitrile/water + 0.1% TFA) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutoxy protons at δ 4.5–5.0 ppm; difluoromethoxy as a doublet near δ 6.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₂F₂O₄: calculated 258.22 Da) .

Q. How should 3-cyclobutoxy-4-(difluoromethoxy)benzoic acid be stored to ensure long-term stability?

- Methodological Answer : Store in airtight containers at room temperature (20–25°C) away from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as the compound’s ester and ether linkages are sensitive to hydrolysis .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of 3-cyclobutoxy-4-(difluoromethoxy)benzoic acid in large-scale reactions?

- Methodological Answer :

- Solvent Optimization : Replace acetone with THF during oxidation to improve solubility and reduce side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Temperature Control : Maintain oxidation at ≤10°C to prevent over-oxidation to CO₂ .

Q. How can the pharmacokinetic properties (e.g., metabolic stability) of derivatives of this compound be systematically evaluated?

- Methodological Answer :

- In Vitro Assays :

Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) using LC-MS/MS .

LogP Measurement : Determine lipophilicity via shake-flask or chromatographic methods to correlate with membrane permeability .

- In Silico Tools : Use QSAR models to predict ADME properties based on substituent effects (e.g., difluoromethoxy enhances metabolic stability by reducing CYP450 interactions) .

Q. What structural modifications to 3-cyclobutoxy-4-(difluoromethoxy)benzoic acid could enhance its bioactivity, and how are these analogs synthesized?

- Methodological Answer :

- Modifications :

Heterocyclic Replacements : Substitute cyclobutoxy with pyrrolidine to test ring size effects on target binding .

Fluorine Additions : Introduce trifluoromethyl groups to the benzene ring to alter electron-withdrawing properties .

- Synthesis : Use Suzuki-Miyaura coupling for biaryl derivatives or reductive amination for amine-containing analogs .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Standardized Protocols :

Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .

Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic factors .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like PDE4 (target for anti-inflammatory drugs) .

- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-receptor complexes .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.